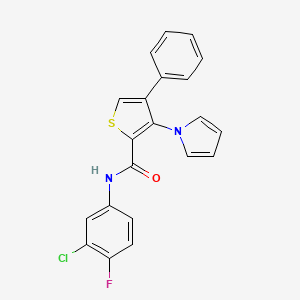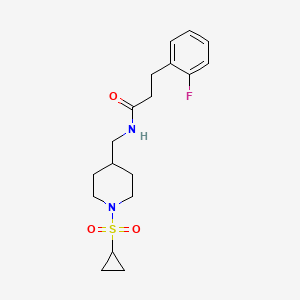
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide, also known as CSP-1103, is a synthetic compound with potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR).
科学的研究の応用
Phospholipase A2 Inhibition
- Study : Synthesis and biological evaluation of substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors.
- Findings : N-(phenylalkyl)piperidine derivatives were found to significantly inhibit the liberation of arachidonic acid, demonstrating potent in vitro activity and reducing the size of myocardial infarction in rats (Oinuma et al., 1991).
Neuropeptide Y Y5 Receptor Antagonists
- Study : Identification and characterization of pseudoirreversible nonpeptide antagonists of the neuropeptide Y Y5 receptor.
- Findings : Phenylamide or biaryl urea derivatives were identified as potent and selective NPY Y5 receptor antagonists, displaying apparently insurmountable antagonism due to slow receptor dissociation rates (Mullins et al., 2008).
CCR2 Receptor Antagonists
- Study : 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties.
- Findings : Discovery of a novel class of CCR2 receptor antagonists featuring small alicyclic groups, which showed high binding affinity and selectivity toward chemokine receptors (Butora et al., 2006).
Serotonin Receptor Imaging
- Study : Disulfiram Inhibits Defluorination of 18F-FCWAY, Enhances Visualization of Radioligand Binding to Serotonin Receptors.
- Findings : Disulfiram reduced skull radioactivity and increased brain uptake in PET scans, enhancing visualization of 5-HT1A receptor binding in the brain (Ryu et al., 2007).
TRPV1 Antagonists for Pain Management
- Study : 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists.
- Findings : These compounds demonstrated strong anti-allodynic effects in a mouse neuropathic pain model and blocked capsaicin-induced hypothermia (Ryu et al., 2014).
Antimicrobial Activity
- Study : Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of tomato plants.
- Findings : These derivatives showed significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
5-HT7 Receptor Ligands for CNS Disorders
- Study : N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile.
- Findings : Identification of potent and selective 5-HT7 receptor antagonists, with potential therapeutic applications for CNS disorders (Canale et al., 2016).
Motilin Receptor Agonist for Gastrointestinal Transit
- Study : Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel small molecule motilin receptor agonist.
- Findings : GSK962040 showed promising activity at the motilin receptor, potentiating neuronal-mediated contractions of gastric antrum tissue and demonstrating a favorable pharmacokinetic profile (Westaway et al., 2009).
Anticancer Agents
- Study : Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents.
- Findings : These derivatives exhibited strong anticancer activities, with some showing lower IC50 values compared to standard drugs (Rehman et al., 2018).
Antimycobacterial Activity
- Study : Discovery of antimycobacterial spiro-piperidin-4-ones: atom economic, stereoselective synthesis, and biological intervention.
- Findings : The synthesized compounds showed significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
作用機序
Target of Action
The primary targets of the compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, and the presence of other molecules. For instance, certain compounds are only marginally stable in water and their rate of reaction can be considerably accelerated at physiological pH .
特性
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-17-4-2-1-3-15(17)5-8-18(22)20-13-14-9-11-21(12-10-14)25(23,24)16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDYZWGUYRRXNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)
![9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2378055.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)
![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)
![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)
![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)

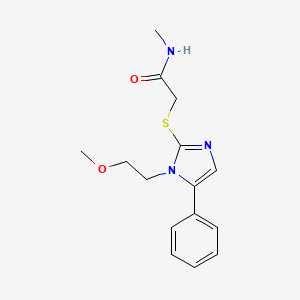
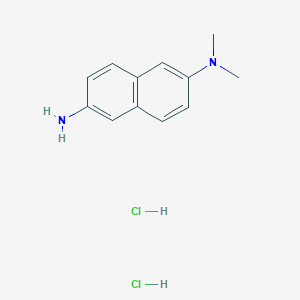
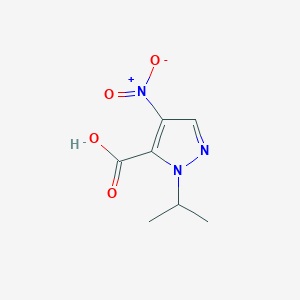
![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)
